molecular formula C25H25NO B10767119 (8-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone

(8-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone

Cat. No.: B10767119
M. Wt: 355.5 g/mol
InChI Key: NMSMHEOGZBXQDF-UHFFFAOYSA-N
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Description

(8-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone is a synthetic compound that belongs to the class of synthetic cannabinoids. These compounds are designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant. Synthetic cannabinoids are often used in scientific research to study the endocannabinoid system and its interactions with various receptors in the body.

Properties

Molecular Formula

C25H25NO

Molecular Weight

355.5 g/mol

IUPAC Name

(8-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone

InChI

InChI=1S/C25H25NO/c1-3-4-7-16-26-17-22(20-13-5-6-15-23(20)26)25(27)21-14-9-12-19-11-8-10-18(2)24(19)21/h5-6,8-15,17H,3-4,7,16H2,1-2H3

InChI Key

NMSMHEOGZBXQDF-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC(=C43)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone typically involves the condensation of 8-methylnaphthalene-1-carboxaldehyde with 1-pentylindole in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as toluene or dichloromethane. The resulting product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions and ensure consistent product quality. The final product is typically subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

(8-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Alkyl halides or halogenating agents in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Cannabinoid Receptor Interaction

The primary application of (8-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone lies in its interaction with cannabinoid receptors, specifically CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a significant role in regulating various physiological processes including pain sensation, mood, appetite, and memory.

Key Findings:

  • Studies indicate that this compound has a high affinity for CB1 receptors, suggesting potential applications in pain management and appetite regulation .
  • It has been shown to exhibit agonistic properties, leading to effects similar to those of natural cannabinoids like THC (tetrahydrocannabinol) .

Pain Management

Research has explored the analgesic properties of synthetic cannabinoids, including this compound. Its ability to modulate pain pathways offers promise for developing new pain relief medications.

Case Study:
A clinical trial assessed the efficacy of synthetic cannabinoids in chronic pain management. Patients reported significant reductions in pain levels when administered compounds similar to this compound as part of their treatment regimen .

Neuroprotective Effects

The neuroprotective potential of this compound has been investigated, particularly concerning neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its interaction with cannabinoid receptors may contribute to neuroprotection by reducing inflammation and oxidative stress in neuronal tissues.

Research Insights:
Animal models treated with synthetic cannabinoids demonstrated improved cognitive function and reduced neuroinflammation, indicating a possible avenue for therapeutic development.

Safety Profile Assessment

As with any new psychoactive substance, assessing the safety profile of this compound is crucial. Toxicological studies have focused on its acute and chronic effects on various organ systems.

Findings:

  • Animal studies have revealed dose-dependent effects on liver enzymes, suggesting potential hepatotoxicity at high doses.
  • Behavioral studies indicated alterations in motor coordination and cognitive functions at elevated exposure levels .

Mechanism of Action

The mechanism of action of (8-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone involves its interaction with cannabinoid receptors, primarily CB1 and CB2 receptors, in the endocannabinoid system. The compound binds to these receptors, mimicking the effects of endogenous cannabinoids, and modulates various signaling pathways. This interaction leads to a range of physiological effects, including altered neurotransmitter release, modulation of pain perception, and anti-inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • (8-methylnaphthalen-1-yl)-(1-butylindol-3-yl)methanone
  • (8-methylnaphthalen-1-yl)-(1-hexylindol-3-yl)methanone
  • (8-methylnaphthalen-1-yl)-(1-propylindol-3-yl)methanone

Uniqueness

(8-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone is unique due to its specific structural configuration, which imparts distinct pharmacological properties. The presence of the 8-methylnaphthalene moiety and the pentyl side chain contributes to its high affinity for cannabinoid receptors and its potent biological effects. This compound is often used as a reference standard in research to compare the activity and potency of other synthetic cannabinoids.

Biological Activity

(8-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone, also referred to as a synthetic cannabinoid, is part of a class of compounds known for their psychoactive effects. This compound exhibits significant biological activity primarily through its interaction with the cannabinoid receptors CB1 and CB2, which are crucial in mediating various physiological processes.

Chemical Structure

The chemical structure of this compound includes:

  • A naphthalene moiety.
  • An indole ring.
  • A ketone functional group.

This unique configuration contributes to its stability and biological reactivity.

Cannabinoid Receptor Interaction

The compound primarily acts as an agonist at the CB1 and CB2 receptors:

  • CB1 Receptors : Predominantly located in the central nervous system, these receptors are involved in modulating neurotransmitter release and influencing mood, memory, and pain perception.
  • CB2 Receptors : More prevalent in the immune system, activation of these receptors can affect inflammation and immune responses.

Pharmacological Effects

Research indicates that this compound may exhibit various pharmacological effects, including:

  • Analgesic Properties : Potential to relieve pain through modulation of pain pathways.
  • Antioxidant Activity : Ability to neutralize free radicals, thus reducing oxidative stress.
  • Neuroprotective Effects : May protect neurons from damage in neurodegenerative conditions.

Case Studies and Experimental Data

A study conducted on synthetic cannabinoids including this compound demonstrated its efficacy in modulating pain responses in animal models. The following table summarizes key findings from relevant studies:

Study ReferenceMethodologyKey Findings
HPLC analysis on serum samplesDetected active ingredient concentrations post-consumption, indicating rapid metabolism and clearance.
In vivo pain modelsShowed significant reduction in pain response compared to control groups.
Receptor binding assaysConfirmed high affinity for CB1 and CB2 receptors, correlating with psychoactive effects.

Safety and Toxicology

While the therapeutic potential is notable, safety concerns have been raised regarding synthetic cannabinoids:

  • Adverse Effects : Reports of anxiety, paranoia, and psychotic symptoms associated with high doses.
  • Toxicity Profiles : Limited data on long-term effects; further research is necessary to establish comprehensive safety profiles.

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